molecular formula C8H8BrNO2 B182334 2-amino-2-(4-bromophenyl)acetic Acid CAS No. 119397-06-7

2-amino-2-(4-bromophenyl)acetic Acid

Cat. No. B182334
M. Wt: 230.06 g/mol
InChI Key: APLQICUORRMFHY-UHFFFAOYSA-N
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Description

2-amino-2-(4-bromophenyl)acetic Acid, also known by its CAS Number 119397-06-7, is a compound with the linear formula C8H8BrNO2 . It is closely related to 4-Bromophenylacetic acid, which is a growth inhibitory substance .


Molecular Structure Analysis

The molecular structure of 2-amino-2-(4-bromophenyl)acetic Acid consists of a benzene ring substituted with a bromine atom and an acetic acid group, which itself is substituted with an amino group . The exact 3D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-2-(4-bromophenyl)acetic Acid include a molecular weight of 230.06 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Scientific Research Applications

  • Pharmacology

    • Application : 4-Bromophenylacetic acid, a compound structurally similar to 2-amino-2-(4-bromophenyl)acetic Acid, is known to be a growth inhibitory substance .
    • Method : It is used in pharmacological studies where it is applied to tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
    • Results : The application of this compound causes a depolarization effect on the transmembrane potential difference of these protoplasts .
  • Chemical Analysis

    • Application : 4-Bromophenylacetic acid has been used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
    • Results : The results of such an analysis would typically involve the quantification of nonylphenol polyethoxy carboxylates in the sludge samples .
  • Chemical Synthesis

    • Application : ®-2-Amino-2-(4-bromophenyl)acetic acid is used in the synthesis of other chemical compounds .
    • Method : The exact method of application is not specified, but it likely involves using the compound as a starting material in various chemical reactions .
    • Results : The results of such an application would typically involve the synthesis of new chemical compounds .
  • Esterification

    • Application : 4-Bromophenylacetic acid, a compound structurally similar to 2-amino-2-(4-bromophenyl)acetic Acid, can be converted into its ester derivatives through Fischer esterification .
    • Method : This involves refluxing the acid with an alcohol (such as methanol or ethanol) in the presence of an acid catalyst .
    • Results : The result is the corresponding ester (such as methyl 4-bromophenylacetate or ethyl 4-bromophenylacetate) .
  • Pharmaceutical Synthesis

    • Application : ®-2-Amino-2-(4-bromophenyl)acetic acid is used in the synthesis of other pharmaceutical compounds .
    • Method : The exact method of application is not specified, but it likely involves using the compound as a starting material in various chemical reactions .
    • Results : The results of such an application would typically involve the synthesis of new pharmaceutical compounds .
  • Biological Studies

    • Application : Indole derivatives, which can be structurally similar to 2-amino-2-(4-bromophenyl)acetic Acid, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : These compounds are typically synthesized and then tested in vitro or in vivo for their biological activities .
    • Results : The results of such studies would typically involve the determination of the biological activity of the indole derivatives .

properties

IUPAC Name

2-amino-2-(4-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQICUORRMFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991364
Record name Amino(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(4-bromophenyl)acetic Acid

CAS RN

71079-03-3
Record name Amino(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-bromophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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